tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate: is a chemical compound that belongs to the class of imidazopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate typically involves the reaction of 6-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid in dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under an inert atmosphere.
Major Products:
- Substitution reactions yield various substituted imidazopyridines.
- Oxidation reactions produce N-oxides.
- Reduction reactions result in amine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is used to study the structure-activity relationships of imidazopyridine derivatives. It helps in understanding the binding interactions with biological targets such as enzymes and receptors .
Medicine: It is investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates. It is also employed in the production of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
- tert-Butyl (6-chloroimidazo[1,2-a]pyridin-3-yl)carbamate
- tert-Butyl (6-fluoroimidazo[1,2-a]pyridin-3-yl)carbamate
- tert-Butyl (6-iodoimidazo[1,2-a]pyridin-3-yl)carbamate
Comparison: tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C12H14BrN3O2 |
---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-10-6-14-9-5-4-8(13)7-16(9)10/h4-7H,1-3H3,(H,15,17) |
InChI Key |
WFMWTUQVIHQDKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2N1C=C(C=C2)Br |
Origin of Product |
United States |
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